

# Application Notes and Protocols: PF-05089771 Tosylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] [2][3][4] Nav1.7 is a key channel in the transmission of pain signals, and human genetic studies have validated it as a crucial target for analgesic drug development.[1][5][6] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference to pain, while gain-of-function mutations are associated with extreme pain disorders.[1][6] PF-05089771 was developed by Pfizer to selectively block Nav1.7 with the aim of treating various pain conditions.[5][7] While it showed promise in preclinical studies, it ultimately failed to demonstrate significant analgesic efficacy in several clinical trials, leading to the discontinuation of its development.[1][7][8][9] Despite its clinical outcomes, PF-05089771 remains a valuable research tool for investigating the role of Nav1.7 in nociception and other neurological processes.

These application notes provide a comprehensive overview of PF-05089771, its mechanism of action, and protocols for its use in neuroscience research.

## **Mechanism of Action**

PF-05089771 is a state-dependent inhibitor of Nav1.7, meaning it preferentially binds to and blocks the channel when it is in the inactivated state.[2][3][10] This property is conferred by its interaction with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[3] By



stabilizing the inactivated state, PF-05089771 reduces the number of available channels that can open in response to depolarization, thereby dampening neuronal excitability.[3] This state-dependent mechanism allows for targeted inhibition of neurons that are firing at high frequencies, such as those involved in pain signaling.

#### **Data Presentation**

Table 1: In Vitro Potency and Selectivity of PF-05089771

| Nav Channel<br>Subtype | IC50 (nM) | Species | Reference |
|------------------------|-----------|---------|-----------|
| Nav1.7                 | 11        | Human   | [1][3][4] |
| Nav1.7                 | 8         | Mouse   | [4]       |
| Nav1.7                 | 171       | Rat     | [4]       |
| Nav1.1                 | 850       | Human   | [4]       |
| Nav1.2                 | 110       | Human   | [4]       |
| Nav1.3                 | 11,000    | Human   | [4]       |
| Nav1.4                 | 10,000    | Human   | [4]       |
| Nav1.5                 | 25,000    | Human   | [4]       |
| Nav1.6                 | 160       | Human   | [4]       |
| Nav1.8                 | >10,000   | Human   | [2]       |

**Table 2: Summary of Preclinical and Clinical Findings** 



| Study Type                | Model/Indication                                                                                                   | Key Findings                                                                             | Reference  |
|---------------------------|--------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|------------|
| Preclinical (In Vitro)    | iPSC-derived sensory<br>neurons from patients<br>with inherited<br>erythromelalgia                                 | Blocked spontaneous firing                                                               | [4]        |
| Preclinical (In Vivo)     | Mouse formalin,<br>complete Freund's<br>adjuvant (CFA), and<br>chronic constriction<br>injury (CCI) pain<br>models | Effective at reducing pain behaviors                                                     | [5]        |
| Preclinical (In Vivo)     | Aconitine-induced pain behavior model in mice with a Nav1.7 gain-of-function mutation                              | Required high free<br>plasma concentrations<br>(>30x Nav1.7 IC50) to<br>reduce flinching | [5]        |
| Clinical Trial (Phase II) | Painful diabetic<br>peripheral neuropathy                                                                          | No statistically significant difference in pain reduction compared to placebo. [8][11]   | [1][8][11] |
| Clinical Trial            | Postoperative dental pain                                                                                          | Small statistically significant effect at the 150 mg dose.                               | [5]        |
| Clinical Trial            | Inherited<br>erythromelalgia                                                                                       | Lower pain scores at<br>4-5h and 8-9h post-<br>dose.                                     | [5]        |

# Experimental Protocols In Vitro Electrophysiology: Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons



This protocol is designed to assess the effect of PF-05089771 on the excitability of primary sensory neurons.

#### 1. Cell Preparation:

- Isolate dorsal root ganglia (DRGs) from rodents.
- Dissociate the ganglia into single neurons using enzymatic digestion (e.g., with collagenase and dispase) followed by mechanical trituration.
- Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin) and culture for 24-48 hours.
- 2. Electrophysiological Recording:
- Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
- Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.3 with KOH.
- Establish a whole-cell patch-clamp configuration.
- Record voltage-gated sodium currents in voltage-clamp mode or action potentials in currentclamp mode.
- 3. Application of PF-05089771:
- Prepare a stock solution of PF-05089771 in DMSO.
- Dilute the stock solution to the desired final concentrations in the external solution immediately before use.
- Apply the compound to the recording chamber via a perfusion system.



- To assess state-dependent block, use voltage protocols that hold the cell membrane at a depolarized potential to inactivate the Nav channels before applying a test pulse.
- 4. Data Analysis:
- Measure the peak amplitude of the sodium current or the frequency and amplitude of action potentials before and after the application of PF-05089771.
- Construct concentration-response curves to determine the IC50 of the compound.

# In Vivo Behavioral Assay: Hargreaves Test for Thermal Hyperalgesia

This protocol assesses the analgesic effect of PF-05089771 on thermal pain sensitivity in rodents.

- 1. Animal Model:
- Induce an inflammatory state in one hind paw of the animal by injecting Complete Freund's Adjuvant (CFA). This will lead to thermal hyperalgesia in the injected paw.
- 2. Drug Administration:
- Dissolve PF-05089771 in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer the compound to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at the desired dose.
- 3. Behavioral Testing:
- Place the animal in a clear plastic chamber on a glass surface.
- A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
- Measure the latency for the animal to withdraw its paw from the heat source.
- A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.



- Test both the inflamed and non-inflamed paws.
- Behavioral testing is typically performed at a set time point after drug administration (e.g., 2 hours).
- 4. Data Analysis:
- Compare the paw withdrawal latencies between the vehicle-treated and PF-05089771treated groups.
- A significant increase in paw withdrawal latency in the drug-treated group indicates an analgesic effect.

## **Visualizations**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav1.7
   Inhibitor, Using a Battery of Pain Models in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 3. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: PF-05089771 Tosylate in Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560333#pf-05089771-tosylate-application-in-neuroscience-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com